molecular formula C10H16N4OS B5514799 N-cyclohexyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide

N-cyclohexyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide

Cat. No. B5514799
M. Wt: 240.33 g/mol
InChI Key: FKSCOZSUODMJCP-UHFFFAOYSA-N
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Description

“N-cyclohexyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide” is a compound that falls under the category of 1,2,4-triazole derivatives . These derivatives are known for their promising anticancer properties . The compound’s molecular formula is C16H20N4OS .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “N-cyclohexyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide”, involves the use of spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The synthesis process is based on a pharmacophore hybrid approach .


Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide” was confirmed using spectroscopic techniques . The compound contains a 1,2,4-triazole ring, which is a five-membered heterocyclic ring with three nitrogen atoms and two carbon atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-cyclohexyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide” include C-H functionalization and C-C, N-N, and C-N bond formation reactions .

Safety and Hazards

The safety of 1,2,4-triazole derivatives, including “N-cyclohexyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide”, was evaluated on MRC-5, a normal cell line. It was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions for “N-cyclohexyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide” and other 1,2,4-triazole derivatives involve further investigations to harness their optimum antibacterial potential . There is a need for the rational design and development of novel antibacterial agents incorporating 1,2,4-triazole to deal with the escalating problems of microbial resistance .

properties

IUPAC Name

N-cyclohexyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS/c15-9(6-16-10-11-7-12-14-10)13-8-4-2-1-3-5-8/h7-8H,1-6H2,(H,13,15)(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSCOZSUODMJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

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